SPACE Peptide: A Technical Guide to a Novel Skin-Penetrating Enhancer
SPACE Peptide: A Technical Guide to a Novel Skin-Penetrating Enhancer
A Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the SPACE peptide, a novel skin-penetrating peptide with significant potential for enhancing the topical delivery of macromolecules. This document details its discovery through phage display, elucidates its mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its study and application.
Introduction to SPACE Peptide
The SPACE (Skin Penetrating and Cell Entering) peptide is a cyclic peptide identified for its ability to facilitate the transport of conjugated cargo molecules across the stratum corneum and into the viable layers of the skin.[1] Its amino acid sequence is ACTGSTQHQCG, with a disulfide bond between the two cysteine residues creating its cyclic structure.[2] The discovery of the SPACE peptide addresses a significant challenge in dermatological and transdermal drug delivery: overcoming the barrier function of the skin to deliver large therapeutic molecules like proteins and nucleic acids.[1]
Discovery of the SPACE Peptide: Phage Display Technology
The SPACE peptide was identified using in vitro phage display, a powerful technique for discovering peptides with specific binding affinities or functions from a large library of variants.[1][3] The process involved screening a phage library displaying random peptide sequences for their ability to penetrate porcine skin.
Experimental Workflow for Phage Display Discovery of Skin-Penetrating Peptides
The following diagram illustrates the workflow used to identify the SPACE peptide.
Mechanism of Action
The SPACE peptide enhances skin penetration through a dual mechanism: interaction with keratin in corneocytes and induction of cellular uptake via macropinocytosis.
Interaction with Keratin
Studies have shown that the SPACE peptide interacts with keratin, the primary protein component of corneocytes in the stratum corneum. This interaction is thought to enhance the partitioning of the peptide and its conjugated cargo into the corneocytes, facilitating a transcellular pathway across the skin's outer layer. This mechanism is notable as it does not disrupt the skin's lipid barrier, suggesting a favorable safety profile.
Cellular Uptake via Macropinocytosis
Once past the stratum corneum, the SPACE peptide facilitates the entry of its cargo into viable cells such as keratinocytes, fibroblasts, and endothelial cells. The primary mechanism for this cellular entry is macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes.
The following signaling pathway illustrates the key steps in macropinocytosis initiated by the SPACE peptide.
Quantitative Efficacy Data
The efficacy of the SPACE peptide in delivering macromolecules has been quantified in several studies. The following tables summarize key findings for the delivery of siRNA and hyaluronic acid.
siRNA Delivery
| Parameter | Result | Fold Increase vs. Control | Reference |
| In vitro siRNA penetration (porcine skin) | - | 6.3 ± 1.7 | |
| In vitro siRNA accumulation in epidermis (porcine skin) | - | ~10 | |
| In vitro GAPDH siRNA knockdown | 83.3 ± 3.0% | - | |
| In vivo GAPDH knockdown (BALB/c mice) | 63.2 ± 7.7% | - |
Hyaluronic Acid (HA) Delivery
| Parameter | Result | Fold Increase vs. PBS | Reference |
| In vitro HA penetration (porcine skin) | 9.3 ± 1.2% of applied dose | 7.8 ± 1.1 | |
| In vivo HA penetration (hairless mice) | - | 5 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the discovery and characterization of the SPACE peptide.
Phage Display Screening for Skin-Penetrating Peptides
Objective: To identify peptides that can penetrate the stratum corneum from a phage display library.
Materials:
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Ph.D.-C7C M13 Phage Display Peptide Library
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Full-thickness porcine skin
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Franz Diffusion Cells (FDCs)
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Luria-Bertani (LB) medium
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E. coli ER2738 host strain
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Polyethylene glycol (PEG) 8000
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Sodium chloride (NaCl)
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Tris-buffered saline (TBS)
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DNA sequencing reagents and equipment
Procedure:
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Skin Preparation: Excise full-thickness porcine skin and mount it in Franz Diffusion Cells with the stratum corneum facing the donor compartment.
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Library Application: Apply the phage display library (e.g., 1.5 x 10^11 pfu) to the donor compartment of the FDCs.
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Incubation: Incubate the FDCs at 37°C for 24 hours.
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Phage Collection: Collect the solution from the receiver compartment, which contains the phage that have penetrated the skin.
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Amplification: Infect log-phase E. coli ER2738 with the collected phage and amplify in LB medium.
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Phage Precipitation: Precipitate the amplified phage from the culture supernatant using PEG/NaCl.
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Titering: Determine the titer of the amplified phage pool.
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Iterative Screening: Repeat steps 2-7 for subsequent rounds of screening (typically 3-5 rounds) to enrich for skin-penetrating phage clones.
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Clone Selection and Sequencing: After the final round, isolate individual phage plaques and sequence their DNA to identify the peptide-encoding inserts.
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Peptide Synthesis and Validation: Synthesize the identified peptide sequences and validate their skin penetration ability using fluorescently labeled peptides and confocal microscopy.
In Vitro Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the SPACE peptide on keratinocytes.
Materials:
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Human epidermal keratinocytes (HEKa)
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96-well microplates
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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SPACE peptide
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
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Cell Seeding: Seed HEKa cells in 96-well plates at a density of 5,000 cells/well and culture until approximately 80% confluency.
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Peptide Incubation: Replace the culture medium with fresh medium containing varying concentrations of the SPACE peptide (e.g., 1.25, 2.5, 5, 10 mg/mL). Include a media-only control.
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Incubation: Incubate the cells with the peptide for different time periods (e.g., 1, 4, and 12 hours).
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MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Express cell viability as a percentage of the media-only control.
In Vivo siRNA Knockdown Study in Mice
Objective: To evaluate the in vivo efficacy of SPACE peptide-conjugated siRNA in knocking down a target protein in the skin.
Materials:
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Female BALB/c mice
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siRNA targeting a specific gene (e.g., GAPDH) conjugated to SPACE peptide
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Anesthesia (e.g., isoflurane)
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Cylinders for topical application
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Sterile gauze and bandages
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Skin biopsy tools
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Protein extraction reagents
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Western blotting or ELISA reagents and equipment
Procedure:
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Animal Preparation: Anesthetize the mice and shave the back skin. Attach a cylinder to expose a defined area of skin (e.g., 1.8 cm²).
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Topical Application: Topically apply the SPACE peptide-siRNA conjugate solution (e.g., 200 µL) within the cylinder and spread it evenly.
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Incubation: Allow the solution to incubate with the skin for 6 hours, maintaining the animals under light anesthesia.
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Post-application Care: After 6 hours, remove the cylinder and cover the treated area with sterile gauze and a bandage.
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Tissue Collection: After 72 hours, euthanize the animals and collect skin biopsies (e.g., 5 mm diameter) from the treated area.
-
Protein Analysis: Homogenize the skin biopsies and extract total protein. Determine the level of the target protein (e.g., GAPDH) using Western blotting or ELISA and normalize to total protein concentration.
-
Data Analysis: Compare the protein levels in the treated group to control groups (e.g., untreated, siRNA alone) to determine the percentage of protein knockdown.
Conclusion
The SPACE peptide represents a significant advancement in the field of transdermal drug delivery. Its discovery through phage display highlights the power of this technology in identifying novel functional peptides. The dual mechanism of action, involving interaction with keratin and induction of macropinocytosis, provides an effective means of delivering macromolecules into the skin without compromising the skin's barrier integrity. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to leverage the potential of the SPACE peptide in therapeutic and cosmetic applications.
